4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with an imino group and a diazenyl group attached to a trichlorophenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with the pyrazole derivative.
Addition of the imino group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(2,4,6-trichlorophenyl)-1,2-dihydropyrazol-3-one: Shares a similar core structure but lacks the imino and diazenyl groups.
2,4,6-trichlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
The presence of both the imino and diazenyl groups in 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine imparts unique chemical and biological properties, distinguishing it from other related compounds
Properties
Molecular Formula |
C9H7Cl3N6 |
---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-[(2,4,6-trichlorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H7Cl3N6/c10-3-1-4(11)6(5(12)2-3)15-16-7-8(13)17-18-9(7)14/h1-2H,(H5,13,14,17,18) |
InChI Key |
FBSBGDJGCUSJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=NC2=C(NN=C2N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.